(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol
Description
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol (CAS: 618441-58-0 or 36640-66-1) is a pyrazole-derived compound with a methanol group at the 4-position, a phenyl substituent at the 3-position, and a p-tolyl group (4-methylphenyl) at the 1-position of the pyrazole ring. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.32 g/mol. Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 467.2±33.0 °C, and a flash point of 236.1±28.7 °C .
Properties
CAS No. |
618441-58-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-16(10-8-13)19-11-15(12-20)17(18-19)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3 |
InChI Key |
IXGOWCOSYJKTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Formation
Hydrazones derived from aryl hydrazines and α,β-unsaturated ketones serve as precursors. For example:
Oxidative Cyclization
Ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) in diol solvents (e.g., ethylene glycol) promote oxidative cyclization:
Key parameters:
Table 1: Representative Yields from Oxidative Cyclization
| Starting Hydrazone | Product | Yield (%) |
|---|---|---|
| 1h (4-bromoaryl) | 3-(4-Bromophenyl)-1-phenyl | 70 |
| 1i (4-cyanoaryl) | 4-Cyanophenyl derivative | 85 |
| 1k (3-nitroaryl) | 3-Nitrophenyl derivative | 50 |
Data adapted from RSC procedures.
Nucleophilic Aromatic Substitution for p-Tolyl Group Introduction
The p-tolyl group at the 1-position is introduced via nucleophilic substitution. This method avoids competing regiochemistry issues observed in cyclocondensation.
Halogenated Pyrazole Intermediates
4-Chloropyrazole intermediates react with p-toluidine in the presence of NaI/K₂CO₃:
Copper-Catalyzed Coupling
For methoxy or methylthio substituents, CuI-mediated coupling with trimethylsilyl reagents is effective:
Post-Synthetic Hydroxymethylation at the 4-Position
The hydroxymethyl group is introduced via reduction of ketone precursors or direct hydroxymethylation.
Reduction of 4-Formylpyrazoles
4-Formylpyrazoles, synthesized via Vilsmeier–Haack formylation, are reduced using NaBH₄:
Direct Hydroxymethylation
Methanol derivatives are synthesized via alkoxycarbonylation followed by hydrolysis:
Multi-Step Synthesis with Protective Groups
For sensitive substrates, protective group strategies ensure functional group compatibility.
Silyl Ether Protection
Table 2: Protective Group Strategy Efficiency
| Step | Reagent | Yield (%) |
|---|---|---|
| TBDMS protection | TBDMSCl/imidazole | 92 |
| Ullmann coupling | CuI/p-tolyl iodide | 78 |
| TBAF deprotection | TBAF/THF | 95 |
Comparative Analysis of Methods
Yield and Selectivity
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from 6.7 µM to 72.9 µM against various cancer types, indicating promising anticancer potential .
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase, disrupting folate metabolism crucial for DNA synthesis .
Antimicrobial Properties
Research has highlighted the antimicrobial capabilities of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol:
- Bacterial Inhibition : Studies indicate effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating significant potency .
- Anthelmintic Activity : The compound has also shown effectiveness in anthelmintic assays against parasitic worms, outperforming standard treatments such as albendazole .
Material Science
The unique properties of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol make it suitable for applications in material science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties, potentially leading to advanced materials with specific functionalities.
Case Study 1: Anticancer Efficacy
In vitro studies conducted on several cancer cell lines revealed that (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol derivatives inhibited cell growth effectively. The mechanism was linked to the disruption of metabolic pathways critical for cell division.
Case Study 2: Antimicrobial Assessment
A series of experiments demonstrated the antimicrobial efficacy of the compound against clinically relevant bacterial strains. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency.
Mechanism of Action
The mechanism by which (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. The phenyl and p-tolyl groups contribute to its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction.
Comparison with Similar Compounds
Substitution at the 3-Position: Pyridinyl vs. Phenyl
The compound (3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol (CAS: MFCD05150714) replaces the phenyl group at the 3-position with a pyridinyl ring. This substitution introduces a nitrogen atom into the aromatic system, altering electronic properties and hydrogen-bonding capabilities.
Substitution with Methylthio Group
(3-(4-(Methylthio)phenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol (CAS: 618383-33-8) features a methylthio (-SMe) substituent on the 3-phenyl ring.
- Molecular Formula : C₁₈H₁₈N₂OS.
- Molecular Weight : 310.41 g/mol (vs. 264.32 g/mol).
- The methylthio group may also act as a metabolic liability (e.g., oxidation to sulfoxide) .
α,β-Unsaturated Ketone Derivatives
The compound (E)-1-phenyl-3-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-prop-2-en-1-one () introduces an α,β-unsaturated ketone via condensation reactions.
Triazole-Based Analogs
Derivatives such as 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () replace the pyrazole core with a triazole ring.
- Structural Difference : A triazole ring replaces pyrazole, and a thiol (-SH) group is introduced.
- Impact : The triazole ring offers additional hydrogen-bonding sites, while the thiol group increases reactivity (e.g., disulfide formation). These modifications are linked to enhanced ant radical (antioxidant) activity in some studies .
Biological Activity
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is with a molecular weight of 268.32 g/mol. The structure features a pyrazole ring substituted with phenyl and p-tolyl groups, contributing to its unique biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can act as effective inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
| Compound | Activity | Reference |
|---|---|---|
| (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol | Moderate antibacterial activity | |
| Pyrazole derivatives | Broad-spectrum antimicrobial activity |
2. Anti-inflammatory Effects
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol has been explored for its anti-inflammatory potential. In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (μg/mL) | Standard Drug IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | 60.56 | 54.65 (Diclofenac) | |
| Compound B | 57.24 | 54.65 (Diclofenac) |
3. Anticancer Properties
The pyrazole scaffold has been recognized for its potential anticancer activities. Compounds similar to (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
The biological activity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various substituted pyrazoles, including those similar to (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol. The findings suggested that the presence of electron-donating groups significantly enhances the biological activity against specific targets, including COX enzymes.
Case Study Summary
| Study Focus | Findings |
|---|---|
| SAR Analysis | Electron-donating groups increase anti-inflammatory activity; compounds with halogen substitutions showed reduced activity. |
| Anticancer Activity | Compounds demonstrated selective cytotoxicity towards cancer cell lines with minimal effect on normal cells. |
Q & A
Basic: What are the standard synthetic routes for (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol, and how is reaction progress monitored?
Answer:
The synthesis typically involves condensation of pyrazolone derivatives (e.g., 3-methyl-1-phenyl-5-pyrazolone) with substituted benzaldehydes under reflux conditions in polar aprotic solvents like ethanol or DMF. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Final product characterization employs NMR spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks, FT-IR spectroscopy for functional group identification (e.g., C=N stretching at ~1600 cm⁻¹), and mass spectrometry for molecular weight validation .
Advanced: How can reaction conditions be optimized to enhance yield and purity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?
Answer:
Key optimization strategies include:
- Solvent selection : DMSO or DMF improves solubility of aromatic intermediates, enhancing reaction rates .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate condensation steps .
- Temperature control : Gradual heating (70–80°C) minimizes side reactions like oxidation of the hydroxymethyl group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities, while recrystallization in ethanol improves crystalline purity .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?
Answer:
| Technique | Key Data |
|---|---|
| 1H NMR | Peaks for aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm) . |
| 13C NMR | Signals for pyrazole carbons (δ 140–150 ppm), aromatic carbons (δ 120–135 ppm), and hydroxymethyl carbon (δ 60–65 ppm) . |
| FT-IR | Bands for C=N (1600–1650 cm⁻¹), O-H (3200–3400 cm⁻¹), and C-H aromatic (3050–3100 cm⁻¹) . |
| Mass Spectrometry | Molecular ion peak (m/z ~262.31) consistent with the molecular formula C₁₇H₁₆N₂O . |
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Answer:
- Refinement software : Use SHELXL for high-resolution small-molecule refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to model disorder .
- Validation tools : WinGX/ORTEP visualizes anisotropic ellipsoids and validates hydrogen bonding/stacking interactions .
- Data cross-checking : Compare experimental X-ray diffraction patterns with simulated data from single-crystal structures to identify twinning or pseudo-symmetry issues .
Basic: What are the key physicochemical properties of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol relevant to laboratory handling?
Answer:
| Property | Value | Method |
|---|---|---|
| Melting Point | ~70°C | Differential Scanning Calorimetry (DSC) |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, ethanol | Gravimetric analysis |
| Molecular Weight | 262.31 g/mol | Mass spectrometry |
Advanced: How can computational methods predict the biological activity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?
Answer:
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, electron-withdrawing substituents on the phenyl ring enhance binding to kinase targets .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or EGFR). Pyrazole ring nitrogen atoms often form hydrogen bonds with active-site residues .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk, blood-brain barrier permeability) .
Basic: What are the common impurities observed during synthesis, and how are they characterized?
Answer:
- Byproducts : Unreacted starting materials (e.g., benzaldehyde derivatives) or oxidation products (e.g., carboxylic acids from hydroxymethyl group degradation).
- Detection : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1%. LC-MS confirms molecular weights of side products .
Advanced: How can researchers address low reproducibility in biological activity assays for this compound?
Answer:
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .
- Batch consistency : Ensure synthetic batches meet purity criteria (≥95% by HPLC) to exclude confounding effects from impurities .
- Statistical rigor : Perform triplicate experiments with ANOVA analysis to assess significance of IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
